molecular formula C17H18N4 B13993417 2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine CAS No. 185058-90-6

2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine

Cat. No.: B13993417
CAS No.: 185058-90-6
M. Wt: 278.35 g/mol
InChI Key: XQHQGELFLOUPFB-UHFFFAOYSA-N
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Description

2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the imidazo[4,5-b]pyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate is then reacted with various halogenated derivatives under phase transfer catalysis conditions to yield the desired compound . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent, potassium carbonate (K2CO3) as a base, and a phase transfer catalyst such as tetrabutylammonium bromide (t-BAB) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-3-piperidin-4-yl-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidin-4-yl group enhances its potential as a therapeutic agent by improving its interaction with biological targets .

Properties

CAS No.

185058-90-6

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

2-phenyl-3-piperidin-4-ylimidazo[4,5-b]pyridine

InChI

InChI=1S/C17H18N4/c1-2-5-13(6-3-1)16-20-15-7-4-10-19-17(15)21(16)14-8-11-18-12-9-14/h1-7,10,14,18H,8-9,11-12H2

InChI Key

XQHQGELFLOUPFB-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=C(C=CC=N3)N=C2C4=CC=CC=C4

Origin of Product

United States

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